![molecular formula C24H20O4 B5795440 5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)
5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one, also known as Compound A, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of flavonoids, which are naturally occurring compounds found in plants. Compound A has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one A is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines and prostaglandins. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one A has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It also has been shown to induce apoptosis, which is a programmed cell death that occurs naturally in the body. These effects may be beneficial in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one A in lab experiments is its synthetic nature, which allows for easy production and purification. It also has been shown to possess various biological activities, which can be useful in studying the mechanisms of various diseases. However, one of the limitations is the lack of information on its pharmacokinetics and toxicity, which may limit its potential therapeutic applications.
Future Directions
There are various future directions for the study of 5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one A. One area of research is its potential use in the treatment of cancer. It has been shown to possess anticancer properties and may be useful in combination with other chemotherapeutic agents. Another area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to possess neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Additionally, further studies are needed to elucidate its pharmacokinetics and toxicity, which may be important in determining its potential therapeutic applications.
Synthesis Methods
5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one A can be synthesized using a multistep process starting from readily available starting materials. The synthesis involves the reaction of 4-methoxybenzaldehyde with methyl vinyl ketone to form a chalcone intermediate. The chalcone intermediate is then reacted with phenylacetic acid in the presence of a base to form the desired compound.
Scientific Research Applications
5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one A has been the subject of various scientific studies due to its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory activity. Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases such as arthritis, cancer, and cardiovascular diseases. 5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one A has been shown to inhibit the production of inflammatory cytokines and enzymes, which can help reduce inflammation.
properties
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]-7-methyl-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-12-21(27-15-17-8-10-19(26-2)11-9-17)24-20(18-6-4-3-5-7-18)14-23(25)28-22(24)13-16/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFXQZPDIWMIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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